2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid

Description

Chemical Identity and Nomenclature

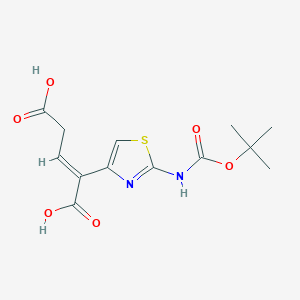

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid is characterized by a complex molecular architecture that incorporates multiple functional groups within a single framework. The compound's molecular formula C10H14N2O4S reflects its composition, which includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural components, beginning with the pentenedioic acid backbone and incorporating the thiazole substituent with its associated protecting group.

The compound's systematic name reveals the presence of a thiazole ring system substituted at the 4-position with a pentenedioic acid moiety, while the 2-position of the thiazole bears a tert-butoxycarbonylamino group. This nomenclature system provides precise identification of the compound's structure and distinguishes it from related thiazole derivatives. The stereochemical designation in some related compounds, such as the (Z)-configuration, indicates the spatial arrangement of substituents around double bonds within the molecule.

The structural complexity of this compound is further evidenced by its multiple synonyms and chemical identifiers used across different databases and literature sources. Alternative names include variations that emphasize different structural features, such as the thiazole core or the carboxylic acid functionality. These naming conventions serve to facilitate communication among researchers and ensure accurate identification in chemical databases and patent literature.

Historical Development and Discovery Context

The development of this compound and related thiazole derivatives emerged from the rich history of thiazole chemistry, which began with pioneering work by Hofmann and subsequent contributions from Hantzsch and coworkers. The thiazole ring system itself was first characterized as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, establishing the foundation for an entire class of biologically active molecules.

The specific development of tert-butoxycarbonyl-protected thiazole derivatives represents a more recent advancement in synthetic organic chemistry, driven by the need for selective protection and deprotection strategies in complex molecule synthesis. The tert-butoxycarbonyl group, commonly referred to as the Boc protecting group, became widely adopted in peptide and pharmaceutical chemistry for its stability under basic conditions and ease of removal under acidic conditions. This protecting group strategy enabled the synthesis of complex thiazole-containing molecules that would otherwise be challenging to prepare.

The historical context of this compound's development is closely tied to the advancement of cephalosporin antibiotic synthesis, where thiazole-containing side chains play crucial roles in biological activity. The compound serves as an important intermediate in the synthesis of cefcapene pivoxil, a third-generation cephalosporin antibiotic, highlighting its significance in medicinal chemistry applications. This connection to antibiotic development represents a direct translation of fundamental thiazole chemistry into therapeutic applications.

Structural Classification within Thiazole Derivatives

This compound belongs to the broader family of thiazole derivatives, which are characterized by the presence of a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Within this classification system, the compound represents a substituted thiazole with multiple functional groups that enhance its chemical reactivity and biological potential.

The thiazole ring system in this compound exhibits the characteristic aromatic properties associated with this heterocycle, including significant pi-electron delocalization and diamagnetic ring current effects. Nuclear magnetic resonance spectroscopy confirms the aromatic nature of the thiazole ring, with proton chemical shifts appearing between 7.27 and 8.77 parts per million, consistent with other thiazole derivatives. The calculated pi-electron density distribution within the ring identifies specific positions as sites for electrophilic substitution and nucleophilic attack.

The structural classification of this compound is further refined by considering its substitution pattern and functional group arrangements. The presence of the tert-butoxycarbonylamino group at the 2-position of the thiazole ring classifies it as a 2-aminothiazole derivative, a subclass known for significant biological activity. The pentenedioic acid moiety attached at the 4-position introduces additional functionality that extends the compound's synthetic utility and potential for further chemical modifications.

Table 1: Structural Classification of this compound

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary | Thiazole Derivative | Five-membered heterocycle with S and N |

| Secondary | 2-Aminothiazole | Amino group at position 2 |

| Tertiary | Protected Aminothiazole | Tert-butoxycarbonyl protection |

| Quaternary | Carboxylic Acid Derivative | Pentenedioic acid functionality |

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its unique structural features that enable diverse synthetic transformations and biological interactions. In organic synthesis, the compound serves as a versatile building block that combines the reactivity of the thiazole ring system with the functionality of carboxylic acid groups. This combination allows for selective modifications at multiple sites within the molecule, facilitating the construction of complex molecular architectures.

The medicinal chemistry significance of this compound is exemplified by its role in cephalosporin antibiotic synthesis, where it functions as a crucial intermediate in the preparation of cefcapene pivoxil. The thiazole side chain contributes to the antibacterial activity of the final product, while the carboxylic acid functionality enables appropriate pharmacokinetic properties. This application demonstrates the direct translation of synthetic organic chemistry into therapeutic agents with clinical relevance.

Recent research has highlighted the broader potential of thiazole derivatives in medicinal chemistry applications, including antimicrobial, antitubercular, antidiabetic, anticonvulsant, anti-inflammatory, and antitumor activities. The structural features present in this compound, including the protected amino group and conjugated acid system, provide multiple points for structure-activity relationship optimization. These features enable medicinal chemists to modulate biological activity, selectivity, and pharmacokinetic properties through systematic structural modifications.

Table 2: Research Applications and Significance

| Application Area | Specific Use | Research Impact |

|---|---|---|

| Antibiotic Synthesis | Cefcapene pivoxil intermediate | Clinical therapeutic development |

| Synthetic Chemistry | Building block for complex molecules | Methodology advancement |

| Structure-Activity Studies | Optimization platform | Drug discovery enhancement |

| Protecting Group Chemistry | Selective functionalization | Synthetic strategy improvement |

The compound's significance extends to its role in advancing synthetic methodologies, particularly in the development of efficient protection and deprotection strategies for complex molecule synthesis. The tert-butoxycarbonyl protecting group represents a well-established approach for amino group protection, while the thiazole ring provides a stable aromatic framework that tolerates various reaction conditions. This combination enables synthetic chemists to perform selective transformations without compromising the integrity of the overall molecular structure.

Properties

IUPAC Name |

(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(20)15-11-14-8(6-22-11)7(10(18)19)4-5-9(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,18,19)(H,14,15,20)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQWVNVDIQJFJQ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=C\CC(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid typically involves the reaction of tert-butyl 2-aminothiazole-4-carboxylate with maleic anhydride under controlled conditions . The reaction is carried out in a suitable solvent, such as chloroform or isopropanol, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in batch or continuous flow reactors. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- tBPA has been investigated for its role as a bioactive compound in the development of new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its thiazole moiety is particularly interesting due to its biological activity related to enzyme inhibition and receptor modulation .

- Anticancer Activity :

- Enzyme Inhibition Studies :

Biological Research Applications

- Biomarker Development :

- Pharmacokinetics Studies :

Case Study Overview

- A series of clinical trials have been initiated to evaluate the safety and efficacy of tBPA in various therapeutic contexts. These trials often involve comparisons with existing treatments to establish its relative effectiveness.

| Study Focus | Description | Outcome Measures |

|---|---|---|

| Anticancer Efficacy | Evaluating tBPA in combination with standard chemotherapy agents | Tumor size reduction, survival rates |

| Enzyme Inhibition | Assessing the impact of tBPA on specific cancer-related enzymes | Enzyme activity levels, tumor progression |

| Pharmacokinetics | Studying the absorption and metabolism of tBPA in human subjects | Blood concentration levels, side effects |

Mechanism of Action

The mechanism of action of 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid involves its conversion to cefcapene, which inhibits bacterial cell wall synthesis. Cefcapene targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, leading to the disruption of cell wall formation and ultimately causing bacterial cell death . The thiazole ring in the compound plays a crucial role in its binding affinity to PBPs .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a thiazole ring with a tert-butoxycarbonyl (Boc)-protected amine at position 2.

- Features a conjugated pentenoic acid moiety, contributing to its reactivity and solubility in polar solvents.

Comparison with Structurally Similar Compounds

2-[2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-Pentenedioic Acid 5-(3-Methyl-2-Butenyl) Ester (Ceftibuten Sidechain)

- CAS No.: 115065-79-7

- Molecular Formula : C₂₁H₂₂N₂O₆S

- Molecular Weight : 430.47 g/mol

- Key Differences :

- Substituents : Replaces the Boc group with a benzyloxycarbonyl (Cbz) protecting group and introduces a prenyl ester at the pentenedioic acid terminus .

- Synthetic Role : Intermediate for ceftibuten , a cephalosporin with enhanced oral bioavailability due to the ester moiety .

- Stability : The Cbz group requires hydrogenation for deprotection, making it less convenient than Boc in acid-sensitive syntheses .

| Parameter | Boc-Protected Compound | Ceftibuten Sidechain |

|---|---|---|

| Protecting Group | Boc | Cbz (Benzyloxycarbonyl) |

| Functional Group at Acid Site | Free carboxylic acid | Prenyl ester |

| Molecular Weight (g/mol) | 298.36 | 430.47 |

| Solubility | High (polar solvents) | Moderate (lipophilic ester) |

| Deprotection Method | TFA | Hydrogenation |

(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic Acid

- Structural Features: Benzylidene substituent on the thiazole ring. 4-Methylpentanoic acid chain instead of pentenoic acid .

- Key Differences :

Thiodiketopiperazine Derivatives

Physicochemical and Functional Comparisons

Acid-Base Properties

Spectroscopic Profiles

Biological Activity

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid, also known by its chemical name (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid, is a compound with significant biological relevance. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H18N2O4S

- Molecular Weight : 298.36 g/mol

- CAS Number : 86978-24-7

- Density : 1.441 g/cm³

- Solubility : Soluble in chloroform and isopropanol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its thiazole moiety is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, which is critical for the development of antibiotic resistance.

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

-

Enzyme Inhibition Assay :

- A laboratory investigation assessed the compound's ability to inhibit transpeptidase enzymes in bacterial cultures. The results indicated a competitive inhibition mechanism with an IC50 value of approximately 15 µM, suggesting potential as a lead compound for antibiotic development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O4S |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 86978-24-7 |

| Density | 1.441 g/cm³ |

| Solubility | Chloroform, Isopropanol |

| Antimicrobial MIC | 5 - 20 µg/mL |

| Enzyme IC50 | ~15 µM |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid, and what challenges arise during its purification?

- Methodology : The synthesis typically involves coupling a thiazole precursor with a pentenedioic acid backbone. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine moiety during synthesis, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid). Purification challenges include separating geometric isomers (Z/E) of the pentenedioic acid moiety, which require optimized chromatography (e.g., reverse-phase HPLC) .

- Key Data : The molecular formula (C21H22N2O6S) and CAS number (115065-79-7) confirm structural identity. Purity assessment via NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical .

Q. How can researchers validate the geometric isomerism of this compound, and what analytical techniques are most reliable?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments distinguish Z/E isomers by analyzing spatial proximity of protons. For example, the (Z)-isomer shows NOE correlations between the thiazole proton and the α,β-unsaturated acid protons. High-resolution melting point analysis (e.g., differential scanning calorimetry) can also differentiate isomers .

- Data Contradiction : Discrepancies in reported melting points (e.g., 137–139°C in vs. 174–176°C in ) may arise from isomer mixtures or impurities, necessitating rigorous chromatographic separation .

Advanced Research Questions

Q. What strategies optimize the solubility and stability of this compound in aqueous buffers for in vitro bioassays?

- Methodology : Solubility enhancement can be achieved via salt formation (e.g., sodium or ammonium salts of the carboxylic acid group) or co-solvent systems (e.g., DMSO-water mixtures). Stability studies under varying pH (2–9) and temperature (4–37°C) using UV-Vis spectroscopy or LC-MS monitor degradation products, particularly Boc group hydrolysis .

- Key Data : The compound’s pKa (~2.90) suggests ionization at physiological pH, influencing cellular uptake. Stability data from accelerated degradation studies (40°C/75% RH) guide storage conditions (e.g., -20°C under nitrogen) .

Q. How does structural modification of the thiazole ring impact biological activity, and what computational tools predict binding affinities?

- Methodology : Substituent effects are tested via SAR studies. For example, replacing the Boc group with acetyl or benzyloxycarbonyl alters proteolytic stability. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with biological targets (e.g., bacterial penicillin-binding proteins) .

- Data Contradiction : Conflicting bioactivity reports (e.g., MIC values against E. coli) may stem from assay variability (broth microdilution vs. agar diffusion) or impurities. Cross-validation with HPLC-purified samples is essential .

Q. What mechanisms explain the compound’s reactivity in nucleophilic environments, and how can side reactions be minimized during conjugation?

- Methodology : The α,β-unsaturated acid moiety undergoes Michael addition with thiols or amines. Kinetic studies (UV-Vis monitoring at 250–300 nm) quantify reaction rates. Protecting the carboxylic acid as a methyl ester or using low-temperature conditions (-20°C) suppresses unwanted adducts .

- Key Data : FT-IR analysis (C=O stretch at 1700–1750 cm⁻¹) confirms successful conjugation. Side products are identified via LC-MS/MS .

Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodology : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing). Include internal controls (e.g., ciprofloxacin for bacterial assays) and replicate experiments across labs. Meta-analyses of published data (e.g., systematic reviews) identify confounding variables like solvent choice (DMSO vs. ethanol) .

- Advanced Tools : Machine learning models (e.g., Random Forest) correlate structural descriptors (logP, polar surface area) with bioactivity, highlighting outliers for re-testing .

Q. What are the best practices for characterizing degradation products under accelerated stability conditions?

- Methodology : Forced degradation (oxidative: H2O2; thermal: 40°C; hydrolytic: pH 1–13) followed by LC-TOF-MS identifies major degradation pathways (e.g., decarboxylation or Boc cleavage). Kinetic modeling (Arrhenius plots) extrapolates shelf life .

- Key Data : Degradation impurities >0.1% require structural elucidation per ICH Q3B guidelines. HRMS and 2D NMR (COSY, HSQC) assign fragment structures .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.